molecular formula C13H20N2O3S B2447914 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-methoxyphenyl)urea CAS No. 1396870-65-7

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2447914
CAS No.: 1396870-65-7
M. Wt: 284.37
InChI Key: KIEASVNWLFUNPV-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of ureas. Ureas are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-methoxyphenyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamates. The specific synthetic route may include:

    Starting Materials: 2-Hydroxy-2-methyl-3-(methylthio)propylamine and 2-methoxyphenyl isocyanate.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions (e.g., 0-25°C) to ensure the stability of the reactants and products.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-methoxyphenyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea: Similar structure but lacks the methoxy group.

    1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(4-methoxyphenyl)urea: Similar structure with the methoxy group in a different position.

Uniqueness

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-methoxyphenyl)urea is unique due to the specific positioning of the hydroxy, methylthio, and methoxy groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-13(17,9-19-3)8-14-12(16)15-10-6-4-5-7-11(10)18-2/h4-7,17H,8-9H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEASVNWLFUNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1OC)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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